

# Funobactam: A Technical Guide to its Spectrum of Activity Against Clinical Isolates

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Funobactam (formerly XNW4107) is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1] It is currently in phase 3 clinical trials in combination with imipenem/cilastatin for the treatment of complicated urinary tract infections, hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP). [2][3] Funobactam itself possesses no intrinsic antibacterial activity but functions by inhibiting a broad spectrum of serine- $\beta$ -lactamases, thereby restoring the in vitro activity of  $\beta$ -lactam antibiotics, such as imipenem, against otherwise resistant Gram-negative bacteria.[1][4] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of funobactam in combination with imipenem against a range of clinically relevant bacterial isolates, details the experimental protocols for its evaluation, and visualizes its mechanism of action and key experimental workflows.

# **Spectrum of Activity**

**Funobactam**, in combination with imipenem, has demonstrated potent in vitro activity against a variety of multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and various species of the order Enterobacterales.[2][5] Its primary role is the inhibition of Ambler class A, C, and D  $\beta$ -lactamases, which are a major cause of resistance to carbapenem antibiotics.[5]



### **Data Presentation**

The following tables summarize the in vitro activity of imipenem/**funobactam** against key clinical isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values are the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Nonsusceptible Acinetobacter baumannii Clinical Isolates from China[5]

Antimicrobial Agent	Number of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)
Imipenem	106	-	>128	-
Imipenem/Funob actam	106	-	8	-

Table 2: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Nonsusceptible Pseudomonas aeruginosa Clinical Isolates from China[5]

Antimicrobial Agent	Number of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)
Imipenem	101	-	>128	-
Imipenem/Funob actam	101	-	32	2-8

Table 3: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Resistant Klebsiella pneumoniae Clinical Isolates from China[5]



Antimicrobial Agent	Number of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)
Imipenem	54	-	>256	-
Imipenem/Funob actam	54	-	2	-

Table 4: MIC Range of Imipenem/**Funobactam** against Selected Serine Carbapenemase-Producing Gram-Negative Clinical Isolates[6][7]

Bacterial Species	Number of Isolates	Imipenem/Funobactam MIC Range (mg/L)
Acinetobacter baumannii	7	0.25 - 16
Pseudomonas aeruginosa	4	1 - 8
Klebsiella pneumoniae	4	0.25 - 16

# **Experimental Protocols**

The determination of the in vitro activity of **funobactam** in combination with imipenem is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

# **Broth Microdilution for MIC Determination of Imipenem/Funobactam**

This protocol outlines the general steps for determining the MIC of imipenem in combination with a fixed concentration of **funobactam**.

#### 1. Preparation of Materials:

• Bacterial Isolate: A pure, overnight culture of the clinical isolate grown on a suitable agar medium (e.g., Tryptic Soy Agar with 5% sheep blood).



- Antimicrobial Agents: Stock solutions of imipenem and funobactam of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Microtiter Plates: Sterile 96-well microtiter plates.

#### 2. Inoculum Preparation:

- Several colonies of the bacterial isolate are suspended in a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

#### 3. Preparation of Antimicrobial Dilutions:

- A series of two-fold serial dilutions of imipenem are prepared in CAMHB in the microtiter plate.
- **Funobactam** is added to each well containing the imipenem dilutions to a final fixed concentration, typically 8 mg/L.[5]
- Control wells are included: a growth control well (no antimicrobial) and a sterility control well (no bacteria).

#### 4. Inoculation and Incubation:

- The prepared bacterial inoculum is added to each well of the microtiter plate, except for the sterility control.
- The plate is incubated at 35-37°C for 16-20 hours in ambient air.

#### 5. MIC Determination:

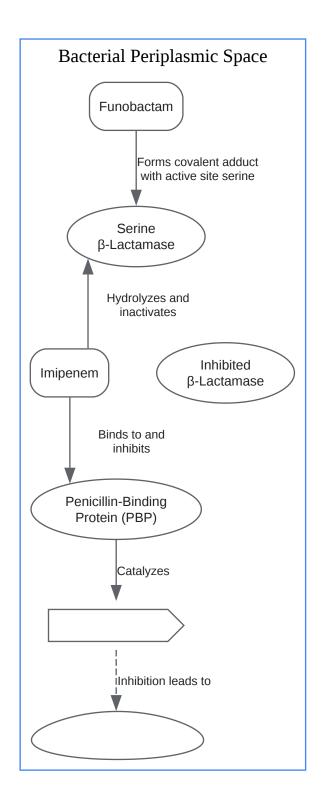
- Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of imipenem (in the presence of the fixed concentration of **funobactam**) that completely inhibits visible growth.

## **Visualizations**

## **Mechanism of Action of Funobactam**



**Funobactam** protects  $\beta$ -lactam antibiotics, such as imipenem, from degradation by serine- $\beta$ -lactamases. The diagram below illustrates the general mechanism of inhibition.



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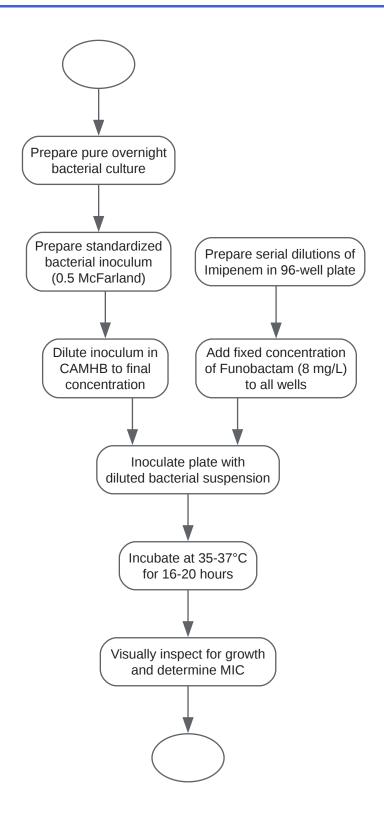


Caption: Mechanism of Funobactam Action.

## **Experimental Workflow for MIC Determination**

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of imipenem/**funobactam** using the broth microdilution method.





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Caption: MIC Determination Workflow.



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